1,4-Bis(chloroacetyl)piperazine

Catalog No.
S1536420
CAS No.
1703-23-7
M.F
C8H12Cl2N2O2
M. Wt
239.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(chloroacetyl)piperazine

CAS Number

1703-23-7

Product Name

1,4-Bis(chloroacetyl)piperazine

IUPAC Name

2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone

Molecular Formula

C8H12Cl2N2O2

Molecular Weight

239.1 g/mol

InChI

InChI=1S/C8H12Cl2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2

InChI Key

QYHXZQGNMLVJPX-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)CCl)C(=O)CCl

Synonyms

2-chloro-1-[4-(2-chloroacetyl)piperazin-1-yl]ethanone

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)CCl

The exact mass of the compound 1,4-Bis(chloroacetyl)piperazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41263. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Bis(chloroacetyl)piperazine is a highly versatile, rigid bifunctional dielectrophile characterized by a central piperazine ring flanked by two reactive chloroacetamide groups [1]. It is primarily procured as a premium cross-linking agent and a foundational building block for the synthesis of complex macrocycles, bis-thiazoles, and biologically active pharmaceutical intermediates [2]. Supplied typically as a stable solid (≥95% purity), it offers an optimal balance of electrophilic reactivity and handling stability. Unlike highly volatile or extremely moisture-sensitive cross-linkers, 1,4-Bis(chloroacetyl)piperazine maintains its structural integrity under standard laboratory and industrial storage conditions, making it a reliable choice for scalable organic synthesis and specialized biopolymer curing applications [3].

Research Fit

Bifunctional chloroacetyl electrophile
Moderate reactivity for controlled cross-linking
Piperazine core for heterocyclic library synthesis

Substituting 1,4-Bis(chloroacetyl)piperazine with alternative dielectrophiles, such as 1,4-bis(bromoacetyl)piperazine or flexible aliphatic bis-halides (e.g., 1,6-dichlorohexane), often leads to critical failures in processability and yield [1]. While bromoacetyl analogs possess higher intrinsic reactivity, they are significantly more susceptible to premature hydrolysis and undesirable side reactions during complex, multi-step syntheses or when formulated in aqueous environments [2]. Conversely, flexible aliphatic bis-halides lack the conformational rigidity imparted by the piperazine core, which frequently results in high rates of unwanted intramolecular cyclization or unpredictable cross-linking densities. For applications demanding precise spatial control—such as the synthesis of rigid bis-thiazole therapeutics or the controlled, non-volatile curing of photographic gelatin—the specific geometric constraints and controlled reactivity of 1,4-Bis(chloroacetyl)piperazine cannot be replicated by generic alternatives [3].

Substitution Risk

1,4-Bis(acryloyl)piperazine

Reported lower electrophilicity may reduce nucleophilic substitution rates.

1,4-Bis(bromoacetyl)piperazine

Higher leaving-group reactivity may lead to premature hydrolysis or side reactions.

Precursor Yield Efficiency in Bis-Functionalized API Synthesis

In the synthesis of piperazine-based bis-thiazole and bis-thiadiazole hybrids, 1,4-Bis(chloroacetyl)piperazine functions as a highly reliable dielectrophilic precursor. When reacted with nucleophilic substrates such as the potassium salts of hydroxybenzaldehydes, it consistently yields the target bis-functionalized intermediates at approximately 60% under standard conditions [1]. Compared to more reactive bromoacetyl analogs, which often suffer from rapid degradation and lower isolated yields due to side reactions, the chloroacetyl variant provides a controlled reaction profile. The rigid piperazine core further prevents intramolecular cyclization, directing the reaction toward the desired intermolecular bis-substitution [2].

Evidence DimensionIntermediate Synthesis Yield and Stability
Target Compound Data~60% yield of bis-substituted intermediates with high stability against premature degradation
Comparator Or BaselineBromoacetyl analogs (prone to hydrolysis and side reactions)
Quantified DifferenceSuperior isolated yields of the desired bis-adduct due to optimized electrophilic reactivity and reduced degradation
ConditionsReaction with nucleophilic phenoxides in DMF under controlled heating

Predictable and stable intermediate yields directly reduce precursor waste and lower the overall cost of scaling up complex pharmaceutical syntheses.

Synthesis Yield
Reported
83.9% vs 71%
Supports selection for cost-sensitive synthesis routes
Cross-study comparison; conditions may vary

Efficacy and Safety as a Gelatin Cross-Linking Agent

1,4-Bis(chloroacetyl)piperazine is utilized as an advanced curing agent for gelatin, particularly in photographic emulsions and specialized polymer matrices [1]. Compared to traditional cross-linkers like glutaraldehyde or formaldehyde, the bis-chloroacetamide functionality forms highly stable, irreversible linkages with the amino groups of gelatin without the severe volatility and toxicity risks associated with low-molecular-weight aldehydes [2]. This solid-state cross-linker allows for precise dosing and a more controlled curing rate, resulting in improved mechanical strength and thermal stability of the final matrix.

Evidence DimensionCross-linking stability and handling safety
Target Compound DataForms stable, irreversible amide/amine linkages as a non-volatile solid
Comparator Or BaselineGlutaraldehyde / Formaldehyde (standard volatile cross-linkers)
Quantified DifferenceEliminates 100% of the VOC (volatile organic compound) emissions associated with aldehyde cross-linkers while achieving equivalent matrix insolubility
ConditionsCuring of gelatin matrices in aqueous or photographic emulsion formulations

Replacing volatile aldehydes with a stable, solid cross-linker significantly improves industrial worker safety and ensures greater batch-to-batch consistency in polymer formulations.

Reactivity Profile
Class-level
Moderate electrophilicity
Reported balance supports controlled cross-linking
Based on haloacetyl dye reactivity trends

Conformational Rigidity in Macrocycle Synthesis

The rigid piperazine core of 1,4-Bis(chloroacetyl)piperazine imposes a strict geometric constraint, orienting the two reactive chloroacetyl groups in a well-defined spatial arrangement [1]. When compared to flexible dielectrophiles such as 1,5-dichloropentane, this structural rigidity significantly favors the formation of discrete macrocyclic architectures over linear oligomerization [2]. In template-directed or high-dilution macrocyclization protocols, utilizing this rigid precursor drastically reduces the entropic penalty of cyclization, leading to higher yields of the desired macrocycle and simplifying downstream purification processes.

Evidence DimensionMacrocyclization Selectivity
Target Compound DataHigh selectivity for discrete macrocycles due to the rigid piperazine geometry
Comparator Or BaselineFlexible aliphatic dielectrophiles (e.g., 1,5-dichloropentane)
Quantified DifferenceSubstantially lower formation of linear oligomeric byproducts during cyclization
ConditionsHigh-dilution macrocyclization reactions with bis-nucleophiles

Maximizing macrocycle yield over linear oligomers is essential for the cost-effective procurement of precursors in supramolecular and advanced materials chemistry.

Heterocyclic Synthesis
Supporting evidence
Bis(thieno[2,3-b]pyridines) prepared
May support piperazine-core library diversification
Conditions: ethanolic NaOEt, reflux
Purity Specification
Data to verify
95–98% (HPLC, NMR, GC)
Meets typical research-grade building block specs
Supplier specification; confirm via COA

Synthesis of Bis-Thiazole and Bis-Thiadiazole Therapeutics

Due to its optimized reactivity and structural rigidity, 1,4-Bis(chloroacetyl)piperazine is the precursor of choice for synthesizing piperazine-linked bis-heterocycles, which are critical in the development of novel anti-cancer agents and enzyme inhibitors [1].

Non-Volatile Cross-Linking of Gelatin and Biopolymers

In industrial formulations such as photographic emulsions or specialized hydrogels, this compound serves as a superior alternative to toxic, volatile aldehydes, providing controlled curing kinetics and highly stable, irreversible cross-links [2].

Precursor for Rigid Supramolecular Macrocycles

The strict geometric constraints imposed by the piperazine core make this compound ideal for high-dilution macrocyclization reactions, where it minimizes linear oligomerization and maximizes the yield of discrete, structurally defined macrocycles [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cross-linked polymers & hydrogels
Controlled electrophilicity
Gelation kinetics & network uniformity
Heterocyclic compound libraries
Bifunctional piperazine core
Heterocycle diversification efficiency
Protein & peptide cross-linking
Thiol-reactive chloroacetyl
Bioconjugation selectivity & efficiency

XLogP3

0.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1703-23-7

Wikipedia

1,4-Bis(chloroacetyl)piperazine

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